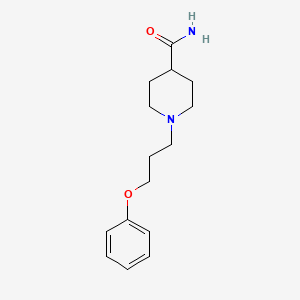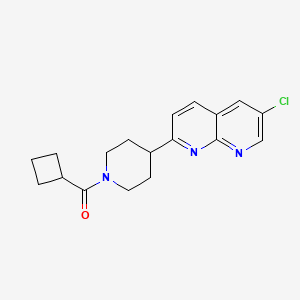![molecular formula C17H21F3N6 B12234123 5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234123.png)
5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethyl and dimethyl groups. The final step involves the attachment of the piperazine and pyridazine moieties. Common reagents used in these reactions include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
- 5-Ethyl-2,4-dimethyl-6-{4-[6-(fluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
Uniqueness
5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H21F3N6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethyl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H21F3N6/c1-4-13-11(2)21-12(3)22-16(13)26-9-7-25(8-10-26)15-6-5-14(23-24-15)17(18,19)20/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
ZRTYLRTXRKEAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12234047.png)

![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12234058.png)
![N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12234061.png)

![4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12234068.png)
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12234093.png)
![N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12234100.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12234105.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12234108.png)

![4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12234126.png)
![2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B12234130.png)
